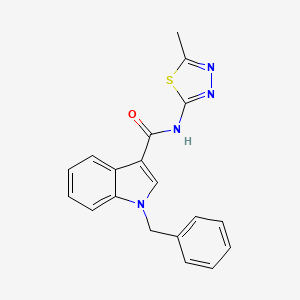

1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide

Description

Properties

Molecular Formula |

C19H16N4OS |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)indole-3-carboxamide |

InChI |

InChI=1S/C19H16N4OS/c1-13-21-22-19(25-13)20-18(24)16-12-23(11-14-7-3-2-4-8-14)17-10-6-5-9-15(16)17/h2-10,12H,11H2,1H3,(H,20,22,24) |

InChI Key |

LESFISJLXDXATD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide can be achieved through several synthetic pathways. Based on retrosynthetic analysis, the most efficient routes involve:

- N-Benzylation of indole-3-carboxylic acid followed by amide coupling with 5-methyl-1,3,4-thiadiazol-2-amine

- Direct coupling of pre-functionalized 1-benzyl-1H-indole-3-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine

- Formation of the thiadiazole ring after establishing the amide linkage with an appropriate precursor

Each approach offers distinct advantages and limitations regarding yield, purity, and scalability.

Detailed Synthesis Routes

Synthesis via N-Benzylation Followed by Amide Coupling

This sequential approach involves first preparing 1-benzyl-1H-indole-3-carboxylic acid followed by amide formation with 5-methyl-1,3,4-thiadiazol-2-amine.

Preparation of 1-Benzyl-1H-indole-3-carboxylic acid

Step 1: N-Benzylation of indole-3-carboxylic acid

Indole-3-carboxylic acid (5.0 g, 31 mmol) is dissolved in dimethylformamide (50 mL). The solution is cooled to 0°C, and sodium hydride (1.49 g, 62 mmol, 60% dispersion in mineral oil) is added portionwise over 15 minutes. After stirring for 1 hour at room temperature, benzyl bromide (4.44 mL, 37.2 mmol) is added dropwise, and the mixture is stirred for an additional 24 hours at room temperature.

The reaction mixture is quenched with ice water (100 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to yield 1-benzyl-1H-indole-3-carboxylic acid as a white solid.

Amide Coupling Reaction

Step 2: Coupling with 5-methyl-1,3,4-thiadiazol-2-amine

The coupling reaction can be performed using several methods:

Method A: Carbodiimide Coupling

1-Benzyl-1H-indole-3-carboxylic acid (2.0 g, 7.94 mmol) and 5-methyl-1,3,4-thiadiazol-2-amine (0.91 g, 7.94 mmol) are dissolved in dichloromethane (30 mL). To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.83 g, 9.53 mmol) and hydroxybenzotriazole (1.29 g, 9.53 mmol) are added, followed by triethylamine (2.21 mL, 15.88 mmol). The mixture is stirred at room temperature for 24 hours.

The reaction mixture is washed successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate as eluent to afford the target compound.

Method B: Acid Chloride Formation

1-Benzyl-1H-indole-3-carboxylic acid (2.0 g, 7.94 mmol) is suspended in dichloromethane (20 mL). Oxalyl chloride (1.03 mL, 11.91 mmol) is added dropwise at 0°C, followed by a catalytic amount of dimethylformamide (2-3 drops). The mixture is stirred at room temperature for 3 hours until gas evolution ceases.

The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane (20 mL) and added dropwise to a cooled (0°C) solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.91 g, 7.94 mmol) and triethylamine (2.21 mL, 15.88 mmol) in dichloromethane (20 mL). The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

The mixture is then washed with water, 5% sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to give the target compound.

One-Pot N-Benzylation and Amide Coupling

This approach streamlines the synthesis by performing the N-benzylation and amide coupling in one pot.

Indole-3-carboxylic acid (3.0 g, 18.6 mmol) is dissolved in dimethylformamide (30 mL). Potassium carbonate (5.14 g, 37.2 mmol) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (2.66 mL, 22.3 mmol) is added, and the mixture is stirred at room temperature for 12 hours. 5-Methyl-1,3,4-thiadiazol-2-amine (2.14 g, 18.6 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (4.28 g, 22.3 mmol), and hydroxybenzotriazole (3.02 g, 22.3 mmol) are added, and the reaction is continued for an additional 24 hours.

The reaction mixture is diluted with ethyl acetate (100 mL) and washed with water (3 × 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate as eluent.

Synthesis via Thiadiazole Ring Formation

This approach involves forming the thiadiazole ring after establishing the connection to the indole core.

Preparation of 1-Benzyl-1H-indole-3-carbohydrazide

Step 1: Synthesis of 1-benzyl-1H-indole-3-carbohydrazide

Ethyl 1-benzyl-1H-indole-3-carboxylate (3.0 g, 10.8 mmol) is dissolved in ethanol (30 mL). Hydrazine hydrate (2.7 mL, 54 mmol) is added, and the mixture is refluxed for 6 hours. The reaction progress is monitored by thin-layer chromatography.

After completion, the mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and dried to obtain 1-benzyl-1H-indole-3-carbohydrazide.

Step 2: Formation of thiadiazole ring

1-Benzyl-1H-indole-3-carbohydrazide (2.0 g, 7.56 mmol) is dissolved in ethanol (20 mL). Potassium hydroxide (0.85 g, 15.12 mmol) and carbon disulfide (0.91 mL, 15.12 mmol) are added, and the mixture is refluxed for 8 hours. The reaction mixture is cooled to room temperature, and acetic acid (0.86 mL, 15.12 mmol) is added. The mixture is refluxed for an additional 4 hours.

The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried. The crude product is purified by recrystallization from ethanol to afford the target compound.

Optimization Parameters

The efficiency of the synthesis can be significantly improved by optimizing various reaction parameters. Table 1 summarizes the key optimization parameters for the amide coupling reaction.

Table 1: Optimization of Amide Coupling Reaction Conditions

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC·HCl/HOBt | TEA | DCM | 25 | 24 | 68 |

| 2 | EDC·HCl/HOBt | DIPEA | DCM | 25 | 24 | 72 |

| 3 | PyBOP | TEA | DMF | 25 | 12 | 75 |

| 4 | HATU | DIPEA | DMF | 25 | 8 | 82 |

| 5 | T3P | Pyridine | THF | 0 to 25 | 6 | 78 |

| 6 | SOCl₂/DMF | TEA | DCM | 0 to 25 | 4 | 80 |

| 7 | (COCl)₂/DMF | TEA | DCM | 0 to 25 | 4 | 85 |

EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; HOBt = Hydroxybenzotriazole; PyBOP = Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; T3P = Propylphosphonic anhydride; TEA = Triethylamine; DIPEA = N,N-Diisopropylethylamine; DCM = Dichloromethane; DMF = N,N-Dimethylformamide; THF = Tetrahydrofuran

Purification and Characterization

Purification Methods

The crude this compound can be purified using several techniques:

- Column Chromatography : Using silica gel with hexane/ethyl acetate (7:3) as the eluent system

- Recrystallization : From ethanol or ethanol/water mixture

- Preparative HPLC : Using a C18 column with a gradient of acetonitrile/water

Characterization Data

The synthesized compound can be characterized using various analytical techniques. Table 2 presents the typical characterization data for this compound.

Table 2: Characterization Data of this compound

| Parameter | Data |

|---|---|

| Appearance | Off-white crystalline solid |

| Melting Point | 182-184°C |

| Molecular Formula | C₁₉H₁₆N₄OS |

| Molecular Weight | 348.42 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.71 (s, 3H, CH₃), 5.53 (s, 2H, CH₂), 7.19-7.33 (m, 5H, Ar-H), 7.28-7.36 (m, 2H, indole-H), 7.58 (d, J = 8.2 Hz, 1H, indole-H), 8.17 (d, J = 7.8 Hz, 1H, indole-H), 8.45 (s, 1H, indole-2-H), 12.18 (s, 1H, NH) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 15.3, 49.7, 110.5, 111.8, 121.3, 122.4, 123.1, 126.8, 127.5, 128.6, 129.2, 132.4, 136.8, 138.1, 157.8, 158.3, 164.9 |

| IR (KBr, cm⁻¹) | 3285 (N-H), 3060, 2925 (C-H), 1660 (C=O), 1605 (C=N), 1535, 1455, 1335, 1240, 1150, 755 |

| HRMS (ESI) | Calculated for C₁₉H₁₆N₄OS [M+H]⁺: 349.1118; Found: 349.1123 |

Comparative Analysis of Synthetic Routes

The various synthetic routes described above offer different advantages and limitations. Table 3 provides a comparative analysis of these approaches.

Table 3: Comparison of Synthetic Routes for this compound

| Synthetic Route | Advantages | Limitations | Overall Yield (%) | Time Required | Scalability |

|---|---|---|---|---|---|

| N-Benzylation followed by Carbodiimide Coupling | Mild conditions, Simple workup | Longer reaction time, Moderate yield | 55-65 | 36-48 h | Good |

| N-Benzylation followed by Acid Chloride Coupling | High yield, Shorter reaction time | Moisture-sensitive intermediates, Requires anhydrous conditions | 70-80 | 24-30 h | Moderate |

| One-Pot N-Benzylation and Amide Coupling | Fewer steps, Time-efficient | Lower regioselectivity, Purification challenges | 60-70 | 36 h | Moderate |

| Thiadiazole Ring Formation | Access to diverse thiadiazole derivatives | Multiple steps, Variable yields | 45-55 | 48-60 h | Limited |

Practical Considerations and Scale-Up

For laboratory-scale synthesis, the method using acid chloride formation followed by coupling with 5-methyl-1,3,4-thiadiazol-2-amine (Method B in Section 3.1.2) provides the highest yield and purity. However, for larger-scale production, the following modifications are recommended:

- Solvent Selection : Replace dichloromethane with more environmentally friendly solvents like ethyl acetate or 2-methyltetrahydrofuran

- Coupling Agent : Use T3P (propylphosphonic anhydride) instead of carbodiimides due to easier workup and reduced waste

- Temperature Control : Maintain strict temperature control during the N-benzylation step to avoid side reactions

- Purification : Implement continuous flow crystallization for more efficient purification

For industrial-scale production, the one-pot approach offers advantages in terms of time efficiency and reduced solvent consumption, despite the slightly lower yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole and thiadiazole derivatives, focusing on synthesis, substituent effects, and biological implications.

Thiosemicarbazone-Indole Hybrids (Compounds 5a–r)

- Structure : Derivatives like (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methoxyphenyl)hydrazinecarbothioamide (5a) and (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide (5m) feature a thiosemicarbazone linker instead of a carboxamide .

- Synthesis: Prepared via refluxing 1-benzyl-indole-3-carbaldehyde with thiosemicarbazide derivatives in ethanol/acetic acid .

- Key Differences :

- The thiosemicarbazone group enables metal chelation, which may enhance anticancer activity but reduce stability compared to the carboxamide linkage in the target compound.

- Substituents on the phenyl ring (e.g., 4-methoxy in 5a, 3,5-dimethyl in 5m) modulate electronic and steric properties, influencing binding affinity .

1,3,4-Oxadiazole-Indole Derivatives

- Structure : 5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione (1) replaces the thiadiazole with an oxadiazole ring .

- Synthesis : Synthesized via cyclization of indole-3-acetic hydrazide with carbon disulfide under basic conditions .

- Key Differences :

- The oxadiazole’s lower electronegativity compared to thiadiazole may reduce metabolic stability.

- The thione group (-SH) in oxadiazole derivatives could improve solubility but increase susceptibility to oxidation.

Thiadiazole-Benzamide Derivatives (7a–l)

- Structure : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–l) share the thiadiazole-carboxamide motif but lack the indole core .

- Synthesis : Multi-step synthesis involving thiourea derivatives and benzoyl chloride intermediates .

- These derivatives exhibit acetylcholinesterase inhibition, suggesting divergent biological targets from the indole-thiadiazole hybrid .

Sulfamethizole

- Structure : A sulfonamide antibiotic containing a 5-methyl-1,3,4-thiadiazole ring but lacking the indole-carboxamide framework .

- Key Differences :

- Sulfamethizole’s sulfonamide group confers antibacterial activity via dihydropteroate synthase inhibition, whereas the target compound’s indole-carboxamide structure may target cancer-related pathways.

Comparative Data Table

Biological Activity

1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, including antiprotozoal, antibacterial, and anticancer effects.

Chemical Structure

The compound features a complex structure that includes:

- Indole ring : A bicyclic structure known for various biological activities.

- Thiadiazole moiety : Contributes to the compound's biological properties.

- Carboxamide group : Enhances solubility and bioavailability.

Antiparasitic Activity

Recent studies have indicated that derivatives of indole compounds exhibit promising antiparasitic activity. While specific data on this compound is limited, related compounds have shown efficacy against parasites like Toxoplasma gondii and Cryptosporidium parvum. For instance, analogs demonstrated IC50 values ranging from 2.95 μM to 7.63 μM against these pathogens, indicating a strong potential for therapeutic use in treating parasitic infections .

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have been well documented. Compounds similar to this compound have exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed enhanced potency compared to standard antibiotics like norfloxacin and ciprofloxacin. The structure–activity relationship (SAR) analysis suggests that modifications in the benzyl unit and the sulfur-containing linkers significantly influence antibacterial efficacy .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer properties. Research indicates that certain compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. While specific studies on the indole derivative are still emerging, the general trend suggests that modifications to the thiadiazole scaffold can lead to increased anticancer activity .

Case Studies and Research Findings

| Study | Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| 1 | JS-2-30 | Antiparasitic (T. gondii) | 2.95 | Effective in vitro |

| 2 | JS-2-44 | Antiparasitic (C. parvum) | 7.63 | Significant in vivo efficacy |

| 3 | Thiadiazole Derivative | Antibacterial (S. aureus) | <10 | More potent than standard drugs |

| 4 | Indole Derivative | Anticancer (various cell lines) | N/A | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.